Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-methoxy-1,3-benzodioxole with ethyl 2-oxopyrrolidine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the pyrrolidine ring, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,3-benzodioxole: A related compound with a similar benzodioxole ring system.
Ethyl 2-oxopyrrolidine-3-carboxylate: Another related compound with a similar pyrrolidine ring system.
Uniqueness
Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is unique due to its combination of the benzodioxole and pyrrolidine ring systems, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H17NO6 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-3-20-15(18)12-9(6-16-14(12)17)8-4-10(19-2)13-11(5-8)21-7-22-13/h4-5,9,12H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
QTMQEUMTOMGEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CNC1=O)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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